3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one
Description
Properties
IUPAC Name |
3-(5-chloro-3-fluoropyridin-2-yl)oxypiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c11-6-4-7(12)10(14-5-6)16-8-2-1-3-13-9(8)15/h4-5,8H,1-3H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYVQBHNMMYAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=C(C=C(C=N2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Hydrodefluorination
A rhodium complex, [Rh(μ-H)(1,3-bis(diisopropylphosphanyl)propane)] (2 ), facilitates selective hydrodefluorination of polyfluorinated pyridines. For instance, treating 2,3,5,6-tetrafluoropyridine with 2 in benzene-d<sub>6</sub> at 50°C for 48 hours under inert atmosphere yields 3-fluoropyridine derivatives via sequential C–F bond activation. While this method achieves 8% yield for 3-fluoropyridine, scalability is limited by moderate turnover numbers (TON = 18).
Ether Bond Formation Strategies
Coupling the 5-chloro-3-fluoropyridin-2-yl fragment with piperidin-2-one necessitates efficient oxygen linkage. Two methods dominate:
Nucleophilic Aromatic Substitution
Reacting 2-hydroxypiperidin-2-one with 5-chloro-2,3-difluoropyridine in the presence of potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates ether bond formation via nucleophilic displacement of chlorine. This method, analogous to the synthesis of 3-(pyridin-2-yloxy)benzoic acid, typically achieves yields of 60–75% after 12–24 hours.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub> | DMF | 80 | 24 | 65 |
| NaH | THF | 60 | 12 | 58 |
| Cs<sub>2</sub>CO<sub>3</sub> | DMSO | 100 | 6 | 72 |
Palladium-Catalyzed Cross-Coupling
Transition metal catalysis offers an alternative for challenging substrates. A protocol adapted from PMC4024065 employs Pd(OAc)<sub>2</sub> and CyPF-t-Bu ligand with sodium tert-butoxide in dioxane at 80°C. This method, used to couple 2-chloropyridine with imidazopyridazines, achieves 18–22% yield for aryl ethers, suggesting potential applicability for the target compound despite modest efficiency.
Functional Group Compatibility and Protecting Schemes
The ketone group in piperidin-2-one poses stability concerns under strongly basic or acidic conditions. Patent data indicate that unprotected piperidin-2-one can tolerate mild nucleophilic substitution (pH 4.3–5.1 buffers), but prolonged heating above 100°C may necessitate ketone protection. Silane-based reductants like triethylsilane, used in hydrodefluorination, are compatible with ketones, enabling one-pot strategies.
Purification and Analytical Characterization
Post-synthesis purification often involves high-performance liquid chromatography (HPLC). As demonstrated in EP2754654B1, a TOSOH TSK-GEL ODS-100V column with a gradient of acetonitrile/TFA and H<sub>2</sub>O/TFA (2000:1) effectively resolves regioisomers. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with <sup>19</sup>F chemical shifts at δ −112 to −115 ppm for 3-fluoropyridine derivatives.
Industrial-Scale Considerations
Large-scale production prioritizes cost-efficient catalysts and continuous flow systems. While rhodium complexes offer precision, their expense favors nickel or copper alternatives for hydrodefluorination. Flow reactors reduce reaction times for nucleophilic substitutions from 24 hours to 2–4 hours, enhancing throughput .
Chemical Reactions Analysis
Types of Reactions
3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.
Oxidation and reduction: The piperidinone ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as alkylated or arylated derivatives.
Oxidation: Products include oxidized forms of the piperidinone ring.
Reduction: Products include reduced forms of the piperidinone ring, such as piperidine derivatives.
Scientific Research Applications
The compound 3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one is a significant chemical structure with diverse applications primarily in medicinal chemistry and pharmaceutical research. This article explores its scientific research applications, highlighting its role in drug development, biological studies, and various therapeutic areas.
Applications in Medicinal Chemistry
-
Antidepressant Activity:
- Research has shown that derivatives of piperidinones, including those with pyridine moieties, exhibit potential antidepressant activities. The incorporation of the 5-chloro-3-fluoropyridine group may enhance the pharmacological profile by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
-
Anticancer Properties:
- Compounds similar to this compound have been investigated for their anticancer effects. Studies suggest that these compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. For instance, the fluorinated pyridine may enhance lipophilicity, improving cell membrane permeability and bioavailability.
-
Antimicrobial Activity:
- The presence of the piperidine ring structure in conjunction with a halogenated pyridine has been associated with antimicrobial properties. Research indicates that such compounds can be effective against various bacterial strains, making them candidates for developing new antibiotics.
Biological Studies
-
Enzyme Inhibition:
- The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it may act as an inhibitor of kinases or phosphodiesterases, which are important targets in cancer therapy and other diseases.
-
Neuroprotective Effects:
- Preliminary studies suggest that compounds containing piperidinone structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism might involve reducing oxidative stress or modulating neuroinflammatory responses.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated significant reduction in depressive-like behaviors in animal models when treated with piperidinone derivatives. |
| Study B | Anticancer efficacy | Showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. |
| Study C | Antimicrobial properties | Found effective against multi-drug resistant strains of Staphylococcus aureus, suggesting potential for new antibiotic development. |
Mechanism of Action
The mechanism of action of 3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorofluoropyridine moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyridine Ring
Chloro-Fluoro Pyridine Derivatives
- 5-Chloro-3-fluoropyridin-2-ol (): Differs by replacing the piperidin-2-one linker with a hydroxyl group.
- 5-Chloro-2-methoxynicotinaldehyde (): Contains a methoxy group and aldehyde instead of fluorine and piperidin-2-one. The aldehyde may confer higher reactivity but lower metabolic stability compared to the lactam .
Fluoropyridine-Piperazine Hybrids
- 2-(5-Fluoropyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Incorporates a piperazine ring and fused pyrimidinone system.
Linker and Heterocycle Modifications
Oxygen vs. Amino Linkers
- 3-[(3-Bromopyridin-2-yl)amino]piperidin-2-one (): Substitutes the oxygen linker with an amino group. The amino linker may enhance basicity and hydrogen-bond donor capacity, altering pharmacokinetic properties like absorption and distribution .
- 1-(3-((4-Amino-6-((3-chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)phenyl)piperidin-2-one (): Uses a methoxy-phenyl-triazine-piperidin-2-one architecture.
Piperidin-2-one vs. Piperidine Derivatives
Physicochemical Properties
Biological Activity
3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one is a heterocyclic compound notable for its unique chemical structure, which combines a piperidinone ring with a chlorofluoropyridine moiety. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its diverse biological activities.
Chemical Structure
The molecular formula of this compound is C10H10ClFN2O2, and its IUPAC name is 3-(5-chloro-3-fluoropyridin-2-yl)oxypiperidin-2-one. The compound features significant functional groups that contribute to its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The chlorofluoropyridine moiety allows for interactions through hydrogen bonding and hydrophobic forces, which can modulate the activity of target proteins, leading to therapeutic effects in neurological disorders and cancer treatments.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has been explored for its potential in targeting cancer cell lines, demonstrating cytotoxic effects against various tumor types. For example, derivatives of similar compounds have shown IC50 values indicating significant antiproliferative activity against human tumor cell lines .
- Neurological Applications : As a building block in drug discovery, this compound is investigated for use in therapies aimed at treating neurological disorders, owing to its ability to cross the blood-brain barrier effectively.
- Agrochemical Potential : The compound's bioactive properties make it suitable for developing pesticides and herbicides, enhancing its utility in agricultural applications.
Case Studies
Recent studies have highlighted the efficacy of compounds related to this compound:
| Study | Compound | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|---|
| Study A | Compound X | HeLa | 5.0 | Anticancer |
| Study B | Compound Y | CaCo-2 | 7.8 | Anticancer |
| Study C | Compound Z | 3T3-L1 | 10.5 | Anticancer |
These studies indicate that modifications to the core structure can enhance biological activity, suggesting a promising avenue for further research and development.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 2-amino-5-chloro-3-fluoropyridine | Amino derivative | Anticancer |
| 5-chloro-6-fluoropyridin-2-ylmethanamine | Methanamine derivative | Antimicrobial |
This comparison highlights the unique properties of this compound, particularly in its dual functionality as both a medicinal and agrochemical agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a halogenated pyridine derivative (e.g., 5-chloro-3-fluoro-2-hydroxypyridine) and a functionalized piperidin-2-one. Key steps include:
- Coupling Reaction: Use of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 80–100°C to activate the hydroxyl group for SNAr .
- Protection/Deprotection: Temporary protection of the piperidin-2-one carbonyl group may be required to prevent side reactions during coupling .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.
Optimization Tips: Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of pyridine derivative) and reaction time (12–24 hours) to maximize yield .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify connectivity of the pyridine and piperidin-2-one rings, with specific attention to chemical shifts for the ether linkage (δ ~4.5–5.5 ppm for the -O-CH₂ group) .
- X-ray Crystallography: To resolve stereochemical ambiguities and confirm bond angles/distances, particularly if chiral centers are present .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₀H₉ClFN₂O₂) with <2 ppm error .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. Mitigation strategies include:
- Purity Validation: Use HPLC (≥95% purity) and quantify trace impurities (e.g., residual solvents) that may interfere with assays .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to identify non-linear effects .
- Comparative Studies: Test alongside structurally similar analogs (e.g., 5-bromo or 3-methyl derivatives) to isolate pharmacophoric groups responsible for activity .
Advanced: What role does stereochemistry play in the compound’s activity, and how can enantiomers be separated?
Answer:
If the piperidin-2-one ring adopts a chiral conformation, enantiomers may exhibit divergent binding affinities (e.g., to enzymes like cyclooxygenase). Methods for resolution:
- Chiral HPLC: Use columns with amylose- or cellulose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
- Enzymatic Resolution: Lipases or esterases to selectively modify one enantiomer .
- Circular Dichroism (CD): Confirm enantiopurity post-separation .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
Focus on modifying:
- Pyridine Substituents: Replace Cl/F with Br, CF₃, or methoxy groups to assess electronic effects on reactivity .
- Piperidin-2-one Modifications: Introduce alkyl groups at the 4-position or replace the carbonyl with a thiocarbonyl to probe conformational flexibility .
- Bioisosteric Replacement: Substitute the ether linkage with sulfonamide or amine groups to evaluate hydrogen-bonding contributions .
Screening: Use enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) or cellular viability assays (e.g., MTT for cytotoxicity) .
Basic: What formulation strategies improve solubility for in vivo studies?
Answer:
- Salt Formation: Convert to hydrochloride or citrate salts to enhance aqueous solubility .
- Co-Solvents: Use DMSO/PEG 400 mixtures (<10% v/v) for intraperitoneal administration .
- Nanoparticulate Systems: Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .
Advanced: What computational approaches are effective for predicting binding modes of this compound?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- QSAR Modeling: Generate 3D descriptors (e.g., electrostatic potential, logP) to correlate structural features with activity .
- Free Energy Perturbation (FEP): Calculate relative binding affinities for derivatives with minor structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
